molecular formula C7H8BrClN2 B2436054 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride CAS No. 2580235-34-1

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

Cat. No.: B2436054
CAS No.: 2580235-34-1
M. Wt: 235.51
InChI Key: WAOMZBIFVVQBEA-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7th position and a hydrochloride salt form

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7(5)6;/h3-4,10H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMZBIFVVQBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C21)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds, including 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride, have shown promising results in inhibiting cancer cell proliferation. For instance:

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast)70%
HeLa (Cervical)65%
A549 (Lung)75%

These results suggest its potential utility in developing new anticancer therapies.

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

This suggests that it may serve as a lead compound for antibiotic development.

3. Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production in human cells, indicating potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound involves several methods. Researchers are exploring efficient synthetic routes to improve yield and reduce costs. The compound's structure allows for modifications that may enhance its biological activity.

Case Studies

1. Anticancer Research
A study conducted by Khaled et al. explored the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives. The results indicated that these compounds possess significant anticancer properties due to their ability to target specific cellular pathways involved in tumor growth .

2. Antimicrobial Activity Study
Another investigation focused on the antimicrobial efficacy of various pyrrole derivatives, including this compound. The findings revealed superior activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 7th position can participate in halogen bonding, which enhances the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-7-azaindole
  • 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Uniqueness

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt form. This structural feature can influence its solubility, stability, and reactivity, making it distinct from other similar compounds. Additionally, the bromine atom at the 7th position can enhance its binding affinity to certain biological targets, providing unique pharmacological properties.

Biological Activity

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride (CAS Number: 1198293-24-1) is a compound that has garnered attention for its potential biological activities. This bicyclic structure, which incorporates a pyrrole moiety fused to a pyridine nucleus, has been explored in various pharmacological contexts, particularly in relation to its effects on the nervous and immune systems.

  • Molecular Formula : C₇H₇BrN₂
  • Molecular Weight : 199.05 g/mol
  • Appearance : Solid
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activities of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine have not been extensively documented in isolation; however, related compounds within the pyrrolo[3,4-c]pyridine family have demonstrated a range of pharmacological effects. These include:

  • Anticancer Activity : Some derivatives have shown moderate cytotoxicity against various cancer cell lines. For instance, studies indicated that certain pyrrolo[3,4-c]pyridine derivatives exhibited significant anti-tumor activity against ovarian and breast cancer cells while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Activity : Compounds derived from this scaffold have been evaluated for their activity against Mycobacterium tuberculosis (Mtb), with some showing promising results in vitro .
  • Neurological Effects : Pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential as analgesics and sedatives. These compounds may interact with neurotransmitter systems to exert their effects .

Anticancer Studies

A notable study assessed the anticancer properties of a series of pyrrolo[3,4-c]pyridine derivatives. The results showed that:

  • Compounds with specific substitutions at the 4-position exhibited potent anti-HIV and anticancer activities.
  • The most active compound demonstrated an effective concentration (EC50) of less than 10 µM against HIV-1 replication .

Antimicrobial Studies

In another investigation focusing on antimicrobial properties:

  • The minimum inhibitory concentration (MIC) values were determined for various derivatives against Mtb. Compounds with carboxylic acid groups showed improved activity compared to nitriles and amides .

Case Studies

StudyCompoundActivityResults
Kalai et al.3,5-bis(4-fluorobenzylidene)-1-(1,1,3,3-tetramethyl-1,2-dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxideAntitumorModerate cytotoxicity against ovarian cancer cells
Unpublished StudyVarious pyrrolo derivativesAntimycobacterialMIC < 0.15 µM for esters; carboxylic acids showed MIC = 3.13 µM

Q & A

Q. What are the key synthetic strategies for preparing 7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride?

The synthesis typically involves regioselective bromination of the pyrrolopyridine core. For example:

  • Regioselective bromination : Bromine or N-bromosuccinimide (NBS) is used under controlled conditions (e.g., DMF at 0–5°C) to target the 7-position of the dihydropyrrolopyridine scaffold. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination .
  • Hydrochloride salt formation : The free base is treated with HCl in anhydrous ethanol or diethyl ether, followed by recrystallization to achieve >98% purity. Purity is confirmed via elemental analysis and NMR .

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR in DMSO-d6d_6 or CDCl3_3 resolve the dihydro-pyrrolopyridine protons (δ 3.1–3.5 ppm for CH2_2 groups) and confirm bromine substitution (absence of aromatic protons at the 7-position) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates the molecular ion peak [M+H]+^+ at m/z 235.96 (calculated for C7_7H8_8BrN2_2Cl) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients assess purity (>98%) and detect trace impurities .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at −20°C in amber vials. Hydrolysis of the dihydro-pyrrolopyridine ring is minimized at low temperatures, while exposure to moisture or light accelerates degradation. Stability studies show >95% integrity after 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bromination steps?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., dibromination). For example, NBS in DMF at 0°C achieves 85% yield vs. 60% at room temperature .
  • Catalyst screening : Lewis acids like FeCl3_3 (5 mol%) enhance regioselectivity by coordinating to the pyridine nitrogen, directing bromine to the 7-position .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while nonpolar solvents (toluene) lead to incomplete reactions .

Q. How do structural modifications at the 7-position impact biological activity in kinase inhibition studies?

  • Bromine vs. chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in kinase ATP-binding pockets (e.g., JAK2 inhibition IC50_{50} = 12 nM vs. 45 nM for chloro analogs) .
  • Dihydro vs. aromatic rings : The dihydro structure reduces planarity, decreasing off-target effects (e.g., selectivity ratio >100-fold for JAK2 over PIM1 kinase) .

Q. How can contradictory solubility data in DMSO and water be resolved?

  • pH-dependent solubility : The compound is highly soluble in acidic aqueous solutions (pH <3, solubility >50 mg/mL) due to protonation of the pyridine nitrogen. In neutral water, solubility drops to <1 mg/mL. DMSO (50 mM stock) prevents precipitation in biological assays .
  • Co-solvent systems : Ethanol/water (1:1 v/v) improves solubility to 10 mg/mL without destabilizing the hydrochloride salt .

Q. What strategies mitigate degradation during long-term biological assays?

  • Antioxidant additives : 0.1% ascorbic acid in assay buffers prevents oxidative degradation of the dihydro-pyrrolopyridine ring .
  • Light protection : Amber microplates or foil-wrapped tubes reduce photodegradation (half-life increases from 6 hr to 48 hr under UV light) .

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